molecular formula C19H15F2N3O6 B10955480 N-[4-(difluoromethoxy)phenyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10955480
M. Wt: 419.3 g/mol
InChI Key: KVDHWRWFBITMHG-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy group, a nitrophenoxy group, and an isoxazolecarboxamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, introduction of the difluoromethoxy group, and attachment of the nitrophenoxy group. Common reagents used in these reactions include difluoromethylating agents, nitrophenol derivatives, and isoxazole precursors. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s stability and bioavailability, while the nitrophenoxy group can interact with enzymes and receptors. The isoxazole ring may contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C19H15F2N3O6

Molecular Weight

419.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15F2N3O6/c1-11-16(10-28-14-8-4-13(5-9-14)24(26)27)17(23-30-11)18(25)22-12-2-6-15(7-3-12)29-19(20)21/h2-9,19H,10H2,1H3,(H,22,25)

InChI Key

KVDHWRWFBITMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CC=C(C=C2)OC(F)F)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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